3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Description
3-(4-Chloro-2-methylphenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclic structure with a chlorine and methyl group attached to a phenyl ring
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-8-4-9(13)2-3-10(8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWYHFNBERUYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C23CC(C2)(C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the conversion of bicyclo[1.1.1]pentan-1-amine substructure to the desired compound using photochemical methods. One reported method involves the use of imine photochemistry to convert the bicyclo[1.1.1]pentane skeleton to a bicyclo[3.1.1]heptane skeleton, followed by hydrolysis to yield the primary amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. For example, the chlorine atom in the compound can be substituted with other groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets in biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds such as:
- 3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
- 3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol
These compounds share a similar bicyclic structure but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
